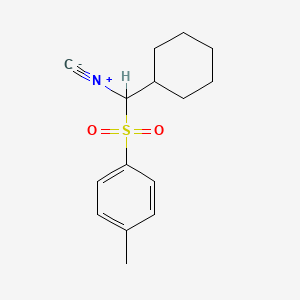
1-Cyclohexyl-1-tosylmethylisocyanid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-1-tosylmethyl isocyanide is an organic compound with the molecular formula C15H19NO2S . It is a primary isocyanide that belongs to the group of organic compounds. The organic fragment is connected to the isocyanide group through the nitrogen atom, not via the carbon .
Molecular Structure Analysis
The molecular structure of 1-Cyclohexyl-1-tosylmethyl isocyanide is characterized by a C-N distance of 115.8 pm in methyl isocyanide . The C-N-C angles are near 180° . Akin to carbon monoxide, isocyanides are described by two resonance structures, one with a triple bond between the nitrogen and the carbon and one with a double bond between .
Chemical Reactions Analysis
Isocyanides exhibit unusual reactivity in organic chemistry exemplified for example in the Ugi reaction . The isocyanide functionality due to its dichotomy between carbenoid and triple bond characters, with a nucleophilic and electrophilic terminal carbon . The exceptional divalent carbon atoms of isocyanides make them predominantly useful components in multicomponent reactions .
Physical And Chemical Properties Analysis
1-Cyclohexyl-1-tosylmethyl isocyanide has a molecular weight of 277.38 and a molecular formula of C15H19NO2S . It appears as an off-white to pale brown solid . It has a melting point of 108 - 111°C and is slightly soluble in chloroform and methanol .
Wissenschaftliche Forschungsanwendungen
Van-Leusen-Reaktion
Die Van-Leusen-Reaktion verwendet 1-Cyclohexyl-1-tosylmethylisocyanid (TosMIC), um Ketone in Nitrile umzuwandeln, wobei im Prozess ein zusätzliches Kohlenstoffatom hinzugefügt wird. Diese Reaktion ist bedeutend bei der Synthese verschiedener Nitrilverbindungen, die in der Pharmakologie und Agrochemie wertvoll sind .
Cyanierungsmittel
TosMIC dient als effektives Cyanierungsreagenz und ermöglicht die Umwandlung von Carbonylgruppen in Nitrile. Diese Anwendung ist entscheidend bei der Herstellung organischer Verbindungen, die die Cyanogruppe enthalten und in einer Vielzahl von chemischen Industrien verwendet werden .
Synthese heterocyclischer Verbindungen
Die Verbindung ist entscheidend bei der Synthese heterocyclischer Verbindungen wie Oxazole, Imidazole und Pyrrole. Diese Heterocyclen sind Kernstrukturen in vielen Medikamenten und daher in der pharmazeutischen Chemie von großem Wert .
Knoevenagel-artige Kondensationsprodukte
TosMIC wird zur Herstellung von Knoevenagel-artigen Kondensationsprodukten verwendet, die wichtige Zwischenprodukte bei der Synthese verschiedener organischer Verbindungen sind, einschließlich Pharmazeutika und Farbstoffe .
Biomedizinische Anwendungen
Die Forschung zeigt potenzielle biomedizinische Anwendungen aufgrund der Fähigkeit, natürliche Polymere wie Alginat chemisch zu modifizieren, die für Arzneimittelverabreichungssysteme und die Gewebezüchtung verwendet werden können .
Ugi-Reaktion
Das einzigartige Reaktivitätsprofil von this compound macht es für die Verwendung in der Ugi-Reaktion geeignet, einer Mehrkomponentenreaktion, die komplexe Moleküle aus einfacheren Komponenten erzeugt. Diese Reaktion ist ein Eckpfeiler in der kombinatorischen Chemie, die für die Arzneimittelforschung verwendet wird .
Wirkmechanismus
Target of Action
1-Cyclohexyl-1-tosylmethyl isocyanide is a primary isocyanide that belongs to the group of organic compounds
Mode of Action
The mode of action of 1-Cyclohexyl-1-tosylmethyl isocyanide involves its unique reactivity due to its dichotomy between carbenoid and triple bond characters, with a nucleophilic and electrophilic terminal carbon . This allows it to be easily deprotonated and alkylated . For example, in the Van Leusen Reaction, tosylmethyl isocyanide (TosMIC) is used as a synthon for the conversion of a ketone into a nitrile .
Pharmacokinetics
, which may impact its absorption and distribution in the body.
Action Environment
, which could be influenced by environmental conditions such as temperature and pH.
Safety and Hazards
Isocyanides have a very disagreeable odour . They are susceptible to polymerization . Conditions to avoid include exposure to light, incompatible products, exposure to moisture, and dust formation . Incompatible materials include strong oxidizing agents and strong acids . Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides .
Eigenschaften
IUPAC Name |
1-[cyclohexyl(isocyano)methyl]sulfonyl-4-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S/c1-12-8-10-14(11-9-12)19(17,18)15(16-2)13-6-4-3-5-7-13/h8-11,13,15H,3-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVZZOZWXDWACP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2CCCCC2)[N+]#[C-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589586 |
Source


|
| Record name | 1-[Cyclohexyl(isocyano)methanesulfonyl]-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1048971-67-0 |
Source


|
| Record name | 1-[(Cyclohexylisocyanomethyl)sulfonyl]-4-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1048971-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[Cyclohexyl(isocyano)methanesulfonyl]-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



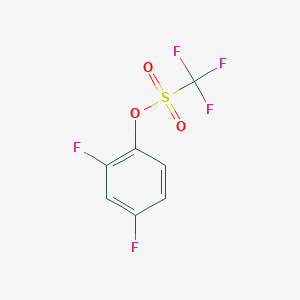


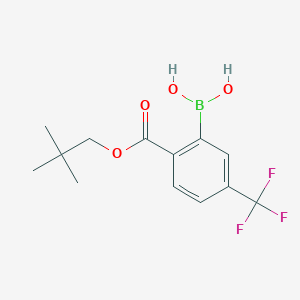

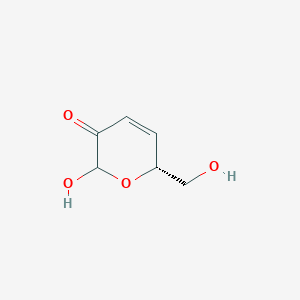


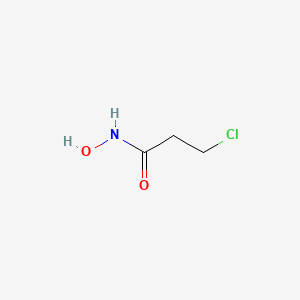


![4-[(2-Fluorophenyl)methylidene]piperidine](/img/structure/B1356204.png)